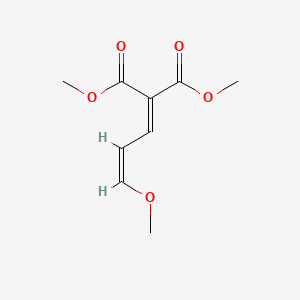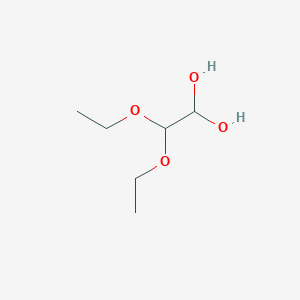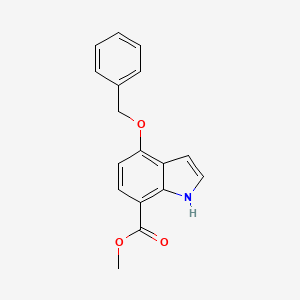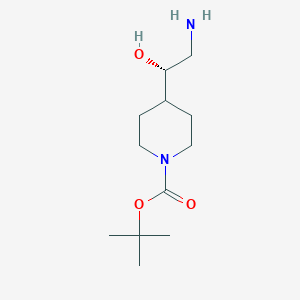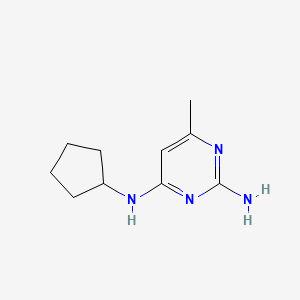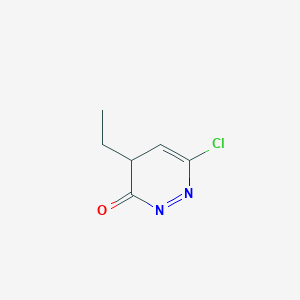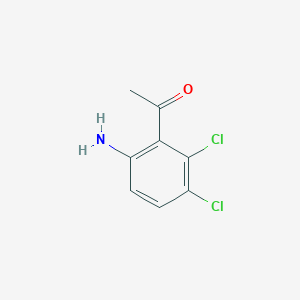
1-(6-Amino-2,3-dichlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-2,3-dichlorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H7Cl2NO It is characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with a ketone group
Preparation Methods
The synthesis of 1-(6-Amino-2,3-dichlorophenyl)ethan-1-one typically involves the reaction of 2,3-dichloroaniline with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the ketone group. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(6-Amino-2,3-dichlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(6-Amino-2,3-dichlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Amino-2,3-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
1-(6-Amino-2,3-dichlorophenyl)ethan-1-one can be compared with similar compounds such as:
1-(2,3-Dichlorophenyl)ethan-1-amine: This compound has a similar structure but lacks the ketone group, which affects its chemical reactivity and biological activity.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: This compound has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
2,6-Dichloroacetophenone: This compound has chlorine atoms at different positions on the phenyl ring, which influences its reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(6-amino-2,3-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,11H2,1H3 |
InChI Key |
KMIKZFGZDNUYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




